An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole
Abstract
5-Tert-butyl-4-(chloromethyl)-1,3-oxazole is a heterocyclic compound of increasing interest within synthetic and medicinal chemistry. Its unique structure, featuring a sterically significant tert-butyl group and a highly reactive chloromethyl moiety on the oxazole scaffold, makes it a versatile building block for constructing complex molecular architectures.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective utilization in research and development, particularly in the context of drug discovery where parameters such as lipophilicity, acidity, and solubility directly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of these core properties, blending theoretical principles with detailed, field-proven experimental protocols to offer researchers a self-validating framework for their work.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole is a substituted oxazole, an aromatic five-membered heterocycle containing one oxygen and one nitrogen atom.[2] The substituents at the C4 and C5 positions dictate its unique chemical behavior.
| Property | Value | Source(s) |
| IUPAC Name | 5-(tert-Butyl)-4-(chloromethyl)oxazole | N/A |
| CAS Number | 1504676-07-6 | [3] |
| Molecular Formula | C₈H₁₂ClNO | [3] |
| Molecular Weight | 173.64 g/mol | [3] |
| SMILES | ClCC1=C(C(C)(C)C)OC=N1 | [3] |
| Physical Form | Solid powder or liquid | [4] |
| Purity | Typically ≥98% | [4] |
Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity, commonly quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug development. It governs a molecule's ability to permeate biological membranes, affecting absorption, distribution, metabolism, and excretion (ADME). As per Lipinski's "Rule of Five," a LogP value not exceeding 5 is often a characteristic of successful drug candidates.[5]
Expected LogP Value
While experimentally determined LogP data for this specific isomer is not widely published, computational models and data from similar structures, such as 5-(Chloromethyl)-1,3-oxazole (LogKow: 0.546), suggest a moderately lipophilic character.[6] The presence of the tert-butyl group would be expected to increase this value relative to the unsubstituted parent compound.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partition coefficient.[7] Its primary drawback is that it is labor-intensive and requires a relatively pure compound.
The protocol is designed to achieve a true thermodynamic equilibrium of the analyte between two immiscible, pre-saturated phases. Pre-saturation of the n-octanol and water is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. The choice of LC-MS for quantification provides high sensitivity and selectivity, allowing for accurate measurements even at low concentrations.
-
Phase Preparation: Mix equal volumes of n-octanol and purified water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole in n-octanol (pre-saturated with water). A concentration of ~1 mg/mL is typical.
-
Partitioning: In a glass test tube, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of pre-saturated water.
-
Equilibration: Seal the tube and shake gently on a rotator for 1-2 hours at a constant temperature (e.g., 25°C) to facilitate partitioning without forming an emulsion.[5]
-
Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and aqueous phases.
-
Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a validated analytical method, such as LC-MS.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)
Ionization Constant (pKa)
The ionization constant (pKa) is a measure of the strength of an acid or base.[8] For the 1,3-oxazole ring, the pyridine-like nitrogen atom at position 3 is weakly basic.[2] Knowing the pKa is crucial because the ionization state of a molecule at physiological pH (typically ~7.4) profoundly impacts its solubility, receptor binding, and cell permeability.
Expected pKa Value
The parent oxazole is a very weak base.[2] Predictive models based on the structure of the related compound 5-(Chloromethyl)-1,3-oxazole suggest an apparent basic pKa of approximately 1.11.[6] This indicates that at any physiological pH, the molecule will exist almost exclusively in its neutral, unprotonated form.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[9][10] It involves monitoring the pH of a solution as a titrant is added incrementally.
Since 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole is a very weak base, a direct titration in water may not yield a clear inflection point. Therefore, the protocol is often performed in a mixed solvent system (e.g., water-methanol) to improve solubility and then extrapolated back to aqueous conditions. The use of a strong acid (HCl) as the titrant ensures a stoichiometric reaction with the basic nitrogen. Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.[9]
-
System Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1-10 mM). Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[9]
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25°C) and purge with nitrogen to remove dissolved CO₂.
-
Data Collection: While stirring, add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For more accurate results, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely identify the equivalence point.
Chemical Reactivity and Stability
The utility of 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole as a synthetic intermediate is defined by its chemical reactivity, which is dominated by two key structural features: the C4-chloromethyl group and the oxazole ring itself.
The C4-Chloromethyl Group: A Potent Electrophile
The chloromethyl group is the most reactive site on the molecule. Its reactivity is analogous to that of a benzylic chloride, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[11] This allows for the facile introduction of a wide variety of functional groups.
-
Nucleophiles: Amines, thiols, alcohols, and carbanions can readily displace the chloride leaving group.[11][12]
-
Significance: This reactivity is the cornerstone of its use as a building block, enabling the synthesis of diverse chemical libraries for drug discovery programs.[1]
Stability Profile
-
Storage: The compound is generally stable under standard shipping conditions at ambient temperature. For long-term storage, refrigeration (0–4 °C) or freezing (–20 °C) in a dark, dry environment is recommended to prevent degradation.[4]
-
Hydrolytic Stability: While generally stable, oxazole rings can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[13] The tert-butyl group may provide some steric hindrance, enhancing stability compared to less substituted analogs.
-
Solubility: It is expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and alcohols.[4]
Predicted Spectroscopic Profile
While specific spectra must be obtained experimentally for each batch, the expected spectroscopic features can be predicted from the molecule's structure. This serves as a crucial reference for structural confirmation.
-
¹H NMR:
-
A singlet integrating to 9H for the tert-butyl protons.
-
A singlet integrating to 2H for the chloromethyl (CH₂Cl) protons.
-
A singlet integrating to 1H for the oxazole ring proton at the C2 position.
-
-
¹³C NMR:
-
Signals corresponding to the quaternary carbon and methyl carbons of the tert-butyl group.
-
A signal for the chloromethyl carbon.
-
Three distinct signals for the oxazole ring carbons (C2, C4, and C5).
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight (173.64 g/mol ).
-
A characteristic isotopic pattern for the M+2 peak due to the presence of the ³⁷Cl isotope.
-
Common fragmentation patterns would include the loss of a chlorine radical (M-35) and the loss of a methyl group from the tert-butyl moiety (M-15).
-
Conclusion
5-Tert-butyl-4-(chloromethyl)-1,3-oxazole is a valuable synthetic intermediate whose physicochemical properties are well-suited for applications in medicinal chemistry and materials science. It possesses moderate lipophilicity, a very weakly basic nitrogen center that is uncharged at physiological pH, and a highly reactive chloromethyl group that serves as a versatile handle for synthetic elaboration. The experimental protocols and theoretical insights provided in this guide offer researchers the foundational knowledge required to confidently and effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
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